Cholecystokinin Octapeptide, desulfated (TFA)
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Overview
Description
Cholecystokinin Octapeptide, desulfated (TFA) is a synthetic octapeptide derived from Cholecystokinin, a peptide hormone found in the gastrointestinal system and central nervous system. This compound is characterized by the absence of sulfate groups, which differentiates it from its sulfated counterparts. Cholecystokinin Octapeptide, desulfated (TFA) is primarily used in scientific research to study the physiological and pharmacological effects of Cholecystokinin without the influence of sulfation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholecystokinin Octapeptide, desulfated (TFA) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The desulfation is achieved by omitting the sulfation step during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Cholecystokinin Octapeptide, desulfated (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process includes rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Cholecystokinin Octapeptide, desulfated (TFA) can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acid derivatives used in SPPS
Major Products Formed:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
Cholecystokinin Octapeptide, desulfated (TFA) has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigates the role of Cholecystokinin in physiological processes such as digestion, satiety, and neurotransmission.
Medicine: Explores potential therapeutic applications, including appetite regulation, pain management, and gastrointestinal disorders.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control
Mechanism of Action
Cholecystokinin Octapeptide, desulfated (TFA) exerts its effects by binding to Cholecystokinin receptors (CCK1 and CCK2) located in the gastrointestinal tract and central nervous system. The binding of the peptide to these receptors activates intracellular signaling pathways, leading to various physiological responses such as gallbladder contraction, pancreatic enzyme secretion, and modulation of appetite .
Comparison with Similar Compounds
Cholecystokinin Octapeptide, sulfated (CCK-8s): Contains sulfate groups, which enhance its binding affinity to Cholecystokinin receptors.
Gastrin: Another peptide hormone with similar structure and function, primarily involved in stimulating gastric acid secretion.
Caerulein: A peptide found in frog skin with similar biological activity to Cholecystokinin
Uniqueness: Cholecystokinin Octapeptide, desulfated (TFA) is unique due to the absence of sulfate groups, which allows researchers to study the effects of Cholecystokinin without the influence of sulfation. This makes it a valuable tool for understanding the specific roles of sulfation in Cholecystokinin’s biological activity .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H62N10O13S2.C2HF3O2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27;3-2(4,5)1(6)7/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65);(H,6,7)/t32-,34-,35-,36-,37-,38-,39-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIRPVYNGDRDRP-ITZXPNBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H63F3N10O15S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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